

# Electronic band structure of tricopper phosphide

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## Compound of Interest

Compound Name: *Tricopper phosphide*

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An In-depth Technical Guide on the Electronic Band Structure of **Tricopper Phosphide** ( $\text{Cu}_3\text{P}$ )

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Tricopper phosphide** ( $\text{Cu}_3\text{P}$ ), a binary compound of copper and phosphorus, has garnered significant interest due to its unique electronic and optical properties. These characteristics make it a promising material for a range of applications, from electronics and catalysis to, more recently, biomedical fields. This technical guide provides a comprehensive overview of the electronic band structure of  $\text{Cu}_3\text{P}$ , detailing both theoretical predictions and experimental findings. A key focus is placed on the methodologies used to characterize this material and the emerging relevance of its properties to biomedical applications, including cancer therapy.

## Crystal Structure of Tricopper Phosphide

**Tricopper phosphide** primarily crystallizes in a hexagonal structure belonging to the  $P6_3cm$  space group.[1] This crystal structure is fundamental to its electronic properties, as the arrangement of copper and phosphorus atoms dictates the orbital overlap and, consequently,

the electronic band formation. A less common trigonal phase (P-3c1 space group) has also been reported. For the predominant hexagonal phase, the lattice parameters are crucial inputs for theoretical calculations of the electronic band structure.

Property	Hexagonal (P6 <sub>3</sub> cm)	Trigonal (P-3c1)
Crystal System	Hexagonal	Trigonal
Space Group	P6 <sub>3</sub> cm	P-3c1
Lattice Constant (a)	6.90 Å	6.96 Å
Lattice Constant (b)	6.90 Å	6.96 Å
Lattice Constant (c)	7.14 Å	7.15 Å
Angle (α)	90.00°	90.00°
Angle (β)	90.00°	90.00°
Angle (γ)	120.00°	120.00°

## Theoretical Framework: Electronic Band Structure and Density of States

The electronic band structure of Cu<sub>3</sub>P has been a subject of considerable theoretical investigation, primarily using Density Functional Theory (DFT). These studies have revealed a fascinating and debated aspect of Cu<sub>3</sub>P: its classification as either a semimetal or a narrow-gap semiconductor.

DFT calculations using standard functionals like the Perdew-Burke-Ernzerhof (PBE) within the Generalized Gradient Approximation (GGA) often predict that Cu<sub>3</sub>P is a metal or semimetal with a zero or near-zero band gap.<sup>[1][2][3]</sup> These calculations show that the valence and conduction bands touch at the Fermi level, indicating metallic or semimetallic behavior.<sup>[2][3]</sup>

However, it is well-known that standard DFT functionals can underestimate the band gap of semiconductors. More advanced theoretical approaches, such as those employing hybrid functionals (e.g., HSE06, PBE0) or incorporating the Hubbard U correction (DFT+U), predict the opening of a small band gap.<sup>[4][5]</sup> The inclusion of the Hubbard U term for the Cu 3d

orbitals accounts for strong on-site Coulombic interactions, which can lead to a more accurate description of the electronic structure in transition metal compounds.

The debate between a semimetal and semiconductor nature is significant. Some studies propose that stoichiometric, defect-free  $\text{Cu}_3\text{P}$  is an intrinsic semimetal, while experimentally realized  $\text{Cu}_3\text{P}$  is often a p-type semimetal due to native copper vacancies.[2] It has also been suggested that quantum confinement effects in nanoparticles could lead to the opening of a band gap.[2]

The calculated density of states (DOS) reveals that the valence band is primarily composed of hybridized Cu-3d and P-3p orbitals, while the conduction band is also dominated by these states. The nature of this hybridization is critical to the material's electronic and optical properties.

## Summary of Calculated Band Gap Energies for $\text{Cu}_3\text{P}$

Computational Method	Predicted Band Gap (eV)	Electronic Character
DFT (PBE)	0.00	Semimetal/Metal
DFT (HSE06)	0.18	Semiconductor
DFT (PBE0)	0.68	Semiconductor
DFT+U (PBE+U)	0.41	Semiconductor
Experimental (Optical)	-0.85 - 1.6	p-type Semiconductor

Note: Experimental values are often derived from optical measurements and can be influenced by factors such as defects and morphology.

## Experimental Characterization of the Electronic Structure

Experimental techniques are crucial for validating theoretical predictions and providing a direct understanding of the electronic properties of  $\text{Cu}_3\text{P}$ .

## X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra of  $\text{Cu}_3\text{P}$  confirm the presence of copper and phosphorus. High-resolution spectra of the Cu 2p and P 2p core levels provide insight into their oxidation states.

In  $\text{Cu}_3\text{P}$ , the binding energy of the Cu  $2p_{3/2}$  peak is typically observed around 932.9 eV.[6] This value is distinct from that of metallic copper ( $\text{Cu}^0$ ) and copper oxides (e.g.,  $\text{CuO}$ ,  $\text{Cu}_2\text{O}$ ), confirming the formation of a copper phosphide compound. The P 2p spectrum shows a characteristic peak at a binding energy corresponding to a phosphide species.

## Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful experimental technique used to directly visualize the electronic band structure of crystalline solids. It measures the kinetic energy and emission angle of photoelectrons ejected from a sample when illuminated with high-energy photons. To date, there is a lack of published ARPES studies specifically on  $\text{Cu}_3\text{P}$ . Such a study would be invaluable in definitively resolving the debate over its semimetallic versus semiconducting nature by directly mapping the band dispersions near the Fermi level.

## Relevance to Drug Development and Biomedical Applications

The electronic properties of  $\text{Cu}_3\text{P}$  nanoparticles are directly relevant to their emerging applications in the biomedical field, particularly in cancer therapy.

## Photothermal and Photodynamic Therapy

$\text{Cu}_3\text{P}$  nanoparticles have been shown to exhibit a strong localized surface plasmon resonance (LSPR) in the near-infrared (NIR) region.[7][8][9][10] This optical property, which is a direct consequence of the collective oscillation of conduction electrons in response to light, allows the nanoparticles to efficiently absorb NIR light and convert it into heat. This phenomenon is the basis for photothermal therapy (PTT), where the localized heating can induce cancer cell death.[8][9][10]

Furthermore, under NIR irradiation, these nanoparticles can generate reactive oxygen species (ROS), which are highly cytotoxic to cancer cells.[8][9][10] This forms the basis of

photodynamic therapy (PDT). The combination of PTT and PDT in a single nanoparticle system makes  $\text{Cu}_3\text{P}$  a promising candidate for advanced cancer treatment.

## Biocompatibility

For any in-vivo application, biocompatibility is paramount. Studies have shown that  $\text{Cu}_3\text{P}$  nanoparticles, when coated with a biocompatible polymer such as polyethylene glycol (PEG), exhibit negligible cytotoxicity to healthy cells.[7][8][9][10] This surface modification is crucial for preventing aggregation, reducing opsonization, and improving the circulation time of the nanoparticles in the body.

## Experimental Protocols

### Density Functional Theory (DFT) Calculation of Electronic Band Structure

This protocol outlines a typical approach for calculating the electronic band structure of hexagonal  $\text{Cu}_3\text{P}$  using a plane-wave DFT code like VASP or Quantum ESPRESSO.

- **Crystal Structure Input:** Obtain the crystallographic information file (CIF) for hexagonal  $\text{Cu}_3\text{P}$  (space group  $P6_3cm$ ).
- **Convergence Tests:** Perform convergence tests for the plane-wave cutoff energy (ENCUT) and the k-point mesh to ensure the total energy is converged to within a desired tolerance (e.g., 1 meV/atom).
- **Structural Relaxation:** Perform a full relaxation of the lattice constants and atomic positions until the forces on each atom are below a certain threshold (e.g., 0.01 eV/Å).
- **Self-Consistent Field (SCF) Calculation:** With the relaxed structure, perform a high-precision SCF calculation to obtain the ground-state charge density. For improved band gap prediction, this step can be performed using a hybrid functional (e.g., HSE06) or with a Hubbard U correction (DFT+U) applied to the Cu d-orbitals.
- **Non-Self-Consistent Band Structure Calculation:** Using the charge density from the SCF step, perform a non-self-consistent calculation along a high-symmetry path in the Brillouin zone (e.g.,  $\Gamma$ -M-K- $\Gamma$ -A-L-H-A).

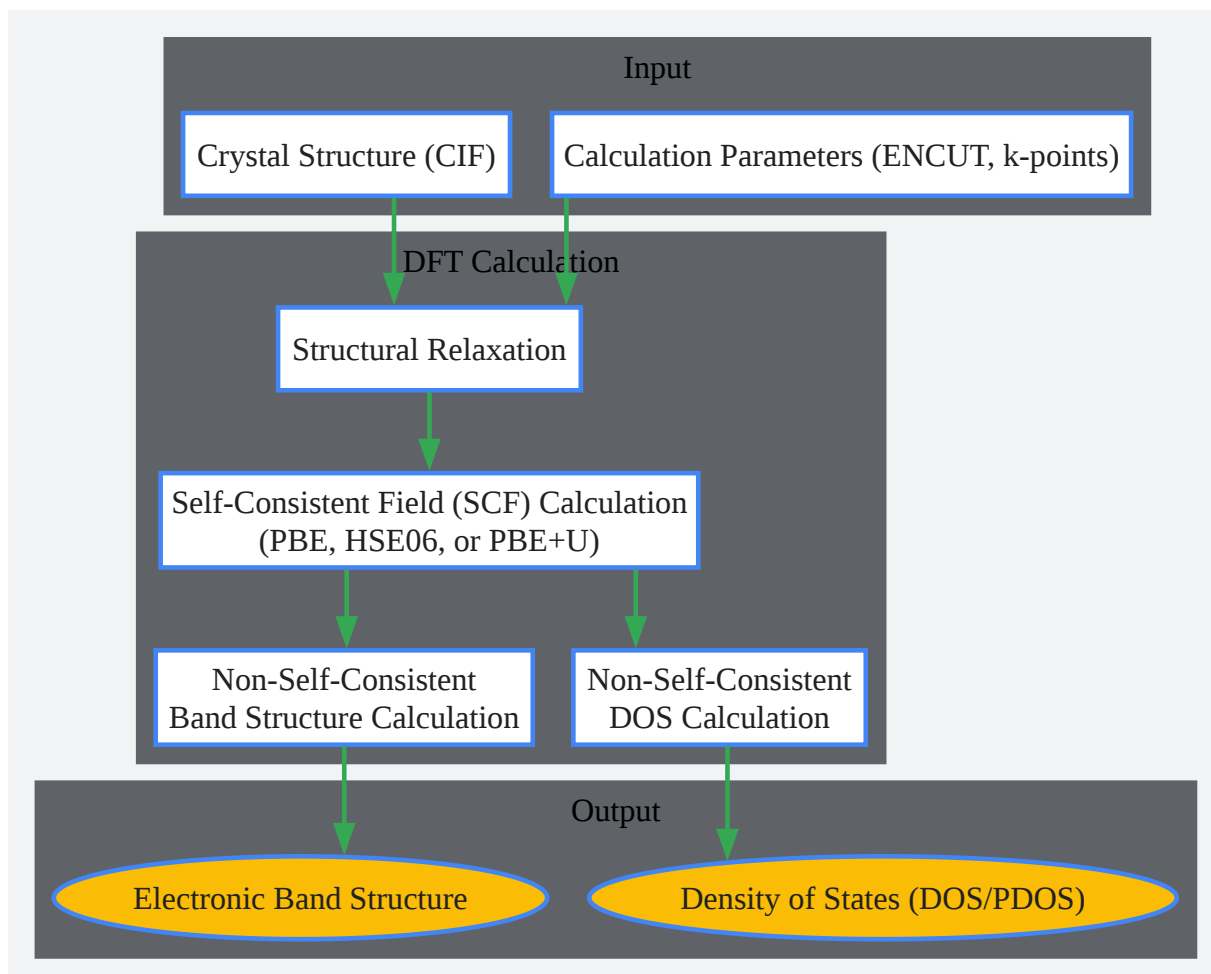
- **Density of States (DOS) Calculation:** Perform a non-self-consistent calculation with a much denser k-point mesh to obtain an accurate DOS. The projected DOS (PDOS) can also be calculated to determine the orbital contributions to the bands.
- **Data Analysis and Visualization:** Plot the calculated band energies as a function of the k-point path to visualize the band structure. Plot the DOS and PDOS to analyze the electronic states.

## X-ray Photoelectron Spectroscopy (XPS) Analysis

This protocol describes a general procedure for the XPS analysis of a  $\text{Cu}_3\text{P}$  sample.

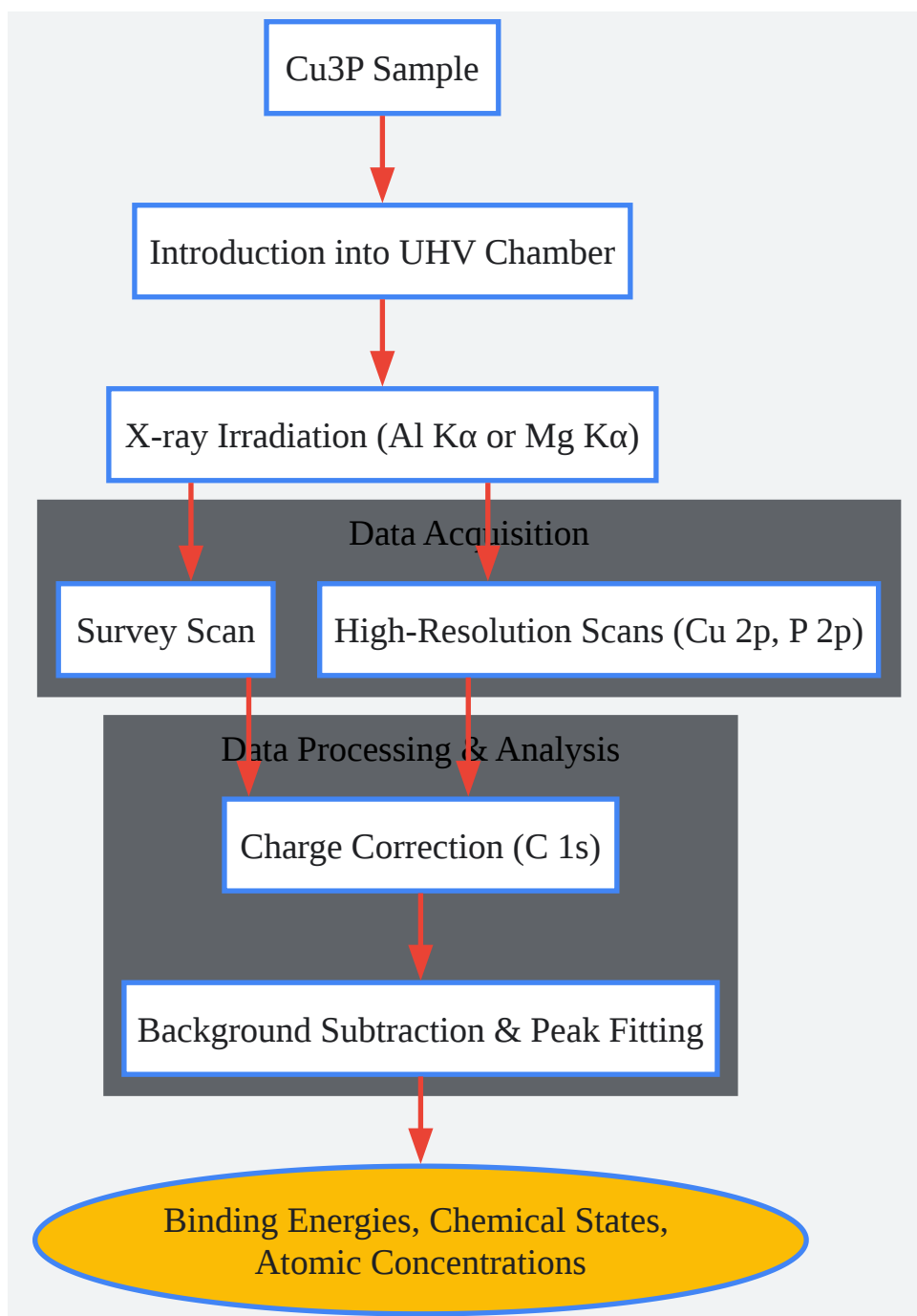
- **Sample Preparation:** The  $\text{Cu}_3\text{P}$  sample (e.g., thin film or powder) is mounted on a sample holder using conductive tape. For powder samples, it is pressed into a pellet. The sample should be handled in an inert environment if it is susceptible to oxidation.
- **Introduction into UHV:** The sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument (pressure  $< 10^{-8}$  mbar).
- **X-ray Source:** A monochromatic Al  $K\alpha$  (1486.6 eV) or Mg  $K\alpha$  (1253.6 eV) X-ray source is used to irradiate the sample.
- **Survey Scan:** A wide energy range survey scan (e.g., 0-1200 eV binding energy) is performed to identify all the elements present on the surface.
- **High-Resolution Scans:** High-resolution scans are acquired for the core levels of interest, typically Cu 2p and P 2p. A lower pass energy is used to achieve higher energy resolution.
- **Charge Correction:** If the sample is non-conductive, charging effects can shift the binding energies. The spectra are typically charge-corrected by setting the adventitious carbon C 1s peak to 284.8 eV.
- **Data Analysis:** The high-resolution spectra are analyzed using appropriate software. This involves background subtraction (e.g., Shirley background) and peak fitting with Gaussian-Lorentzian functions to determine the binding energies, full width at half maximum (FWHM), and relative atomic concentrations of the different chemical states.

## Visualizations



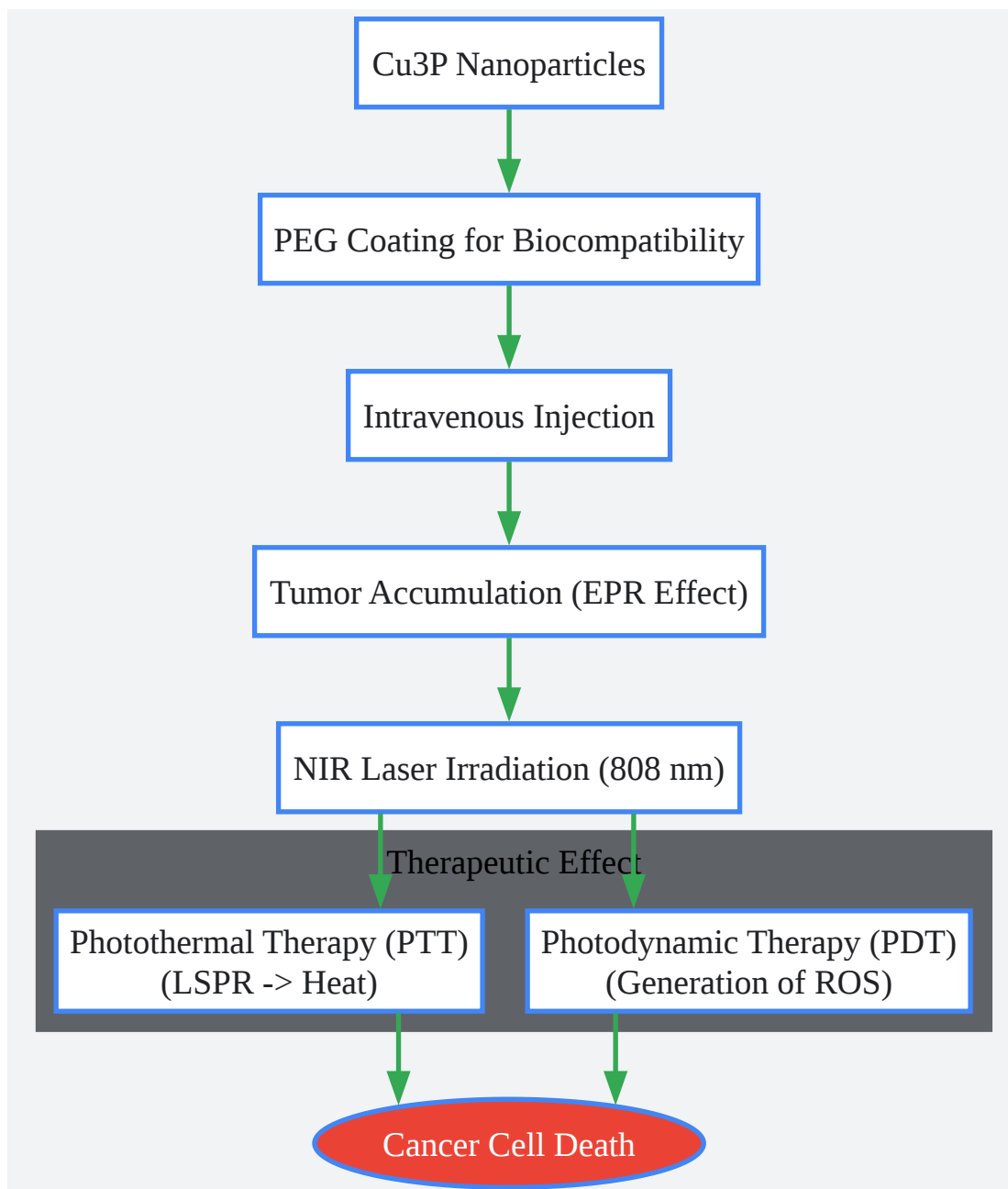
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Caption: Workflow for DFT calculation of electronic band structure.



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Caption: Experimental workflow for XPS analysis.



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Caption: Signaling pathway for biomedical application of Cu<sub>3</sub>P NPs.

## Conclusion

The electronic band structure of **tricopper phosphide** is a rich and complex area of study with significant implications for its application. While theoretical calculations using standard DFT functionals suggest a semimetallic nature, more advanced methods and experimental evidence

point towards a narrow-bandgap semiconductor. This duality is a key feature of  $\text{Cu}_3\text{P}$ . The absence of direct experimental band structure visualization via ARPES represents a knowledge gap that, if filled, could provide definitive answers.

For drug development professionals and biomedical researchers, the most pertinent aspect of  $\text{Cu}_3\text{P}$ 's electronic structure is its manifestation as strong NIR light absorption due to localized surface plasmon resonance in its nanoparticle form. This property, combined with demonstrated biocompatibility after surface modification, positions  $\text{Cu}_3\text{P}$  as a promising material for photothermal and photodynamic cancer therapies. Future research should focus on optimizing the electronic and optical properties of  $\text{Cu}_3\text{P}$  nanostructures to enhance their therapeutic efficacy.

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## References

- [1. next-gen.materialsproject.org \[next-gen.materialsproject.org\]](https://next-gen.materialsproject.org)
- [2. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [3. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [4. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [5. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [6. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [7. discovery.researcher.life \[discovery.researcher.life\]](https://discovery.researcher.life)
- [8. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [9. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [10. Copper Phosphide Nanoparticles Used for Combined Photothermal and Photodynamic Tumor Therapy - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
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